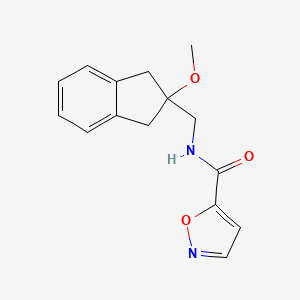![molecular formula C14H8N2O3S B2796095 Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate CAS No. 136428-42-7](/img/structure/B2796095.png)
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, a thiophene ring, and a dicyanovinyl group
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate are biogenic amines . These amines are organic compounds produced by living organisms and play crucial roles in biological functions such as neurotransmission.
Mode of Action
When primary alkyl amines are present in solution, they undergo an aza-Michael addition with the dicyanovinyl group of the sensing material . This interaction results in a rapid color change, indicating the presence of the amines .
Biochemical Pathways
The compound’s interaction with biogenic amines affects the biochemical pathways associated with these amines. The aza-Michael addition reaction alters the chemical structure of the amines, potentially influencing their biological activity .
Pharmacokinetics
The compound’s rapid response to biogenic amines suggests it may have favorable absorption and distribution characteristics .
Result of Action
The result of the compound’s action is a rapid color change in the presence of primary alkyl amines . This change can be used as a visual indicator for the presence of these amines, making the compound useful in applications such as smart food packaging .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the concentration of amines in the environment will affect the compound’s response. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s stability and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate typically involves multiple steps, starting with the formation of the furan and thiophene rings. These rings are then functionalized with the dicyanovinyl group and finally esterified to form the methyl ester.
Industrial Production Methods: : On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process may involve the use of solvents and reagents that are compatible with large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential biological activity. It may be used in assays to investigate its effects on various biological systems.
Medicine: : The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the development of new pharmaceuticals. Its potential therapeutic applications are being explored in various disease models.
Industry: : In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Some compounds similar to Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate include Methyl 3-(2-furyl)-2-thiophenecarboxylate and Methyl 3-(5-cyano-2-furyl)-2-thiophenecarboxylate .
Uniqueness: : What sets this compound apart from these similar compounds is the presence of the dicyanovinyl group, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 3-[5-(2,2-dicyanoethenyl)furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S/c1-18-14(17)13-11(4-5-20-13)12-3-2-10(19-12)6-9(7-15)8-16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKLJWKKKAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-Cyclobutanecarbonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
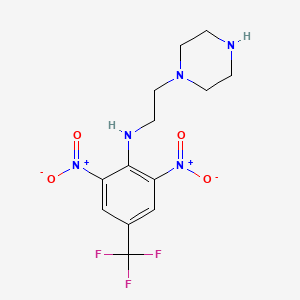
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)
![2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2796021.png)
![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)
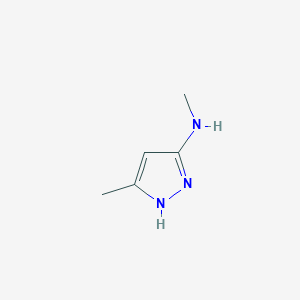
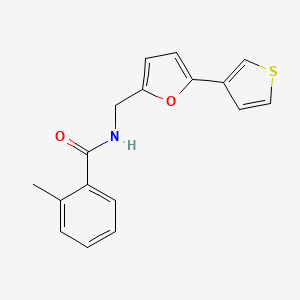
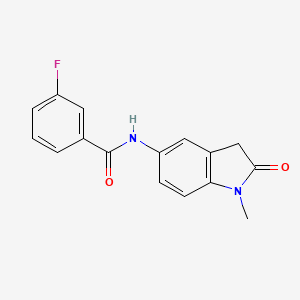

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)
